molecular formula C10H15NO2 B017611 (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol CAS No. 365-26-4

(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol

Cat. No. B017611
CAS RN: 365-26-4
M. Wt: 181.23 g/mol
InChI Key: OXFGTKPPFSCSMA-GMSGAONNSA-N
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Description

“(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol” is also known as Ephedrine . It is a compound with the molecular formula C10H15NO . It is used in pharmaceutical preparations as a decongestant and anti-asthmatic compound .


Synthesis Analysis

Ephedrine can be obtained from plants (Ephedra sp.), chemical synthesis involving isolation of a racemic mixture, or by biotransformation of benzaldehyde using various yeasts . Recent improvements in microbial biotransformation have been assessed for both fed-batch and continuous processes using free and immobilized yeasts .


Molecular Structure Analysis

The molecular structure of Ephedrine consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving Ephedrine are complex and involve various factors. For instance, the biotransformation of benzaldehyde to produce Ephedrine involves the control of yeast metabolism to enhance substrate pyruvate production and induce pyruvate decarboxylase (PDC) activity .


Physical And Chemical Properties Analysis

Ephedrine has a molecular weight of 165.2322 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Crystal Structures and Salt Formations

The compound has been studied in the context of crystallography and salt formation. Research by (Slot et al., 1992) focused on the structures of diastereomeric salts of ephedrine and fluoro-substituted cyclic phosphoric acid, which included derivatives of (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Chemical Synthesis

Studies like (Yuan & Bador, 1976) have explored the synthesis of related compounds. This particular study synthesized optically pure derivatives and examined their biological activity, demonstrating a potential pathway for the synthesis of (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Metabolism Studies

Research into the metabolism of similar compounds has been conducted. (Engst et al., 1999) investigated the benzylic hydroxylation of polycyclic aromatic hydrocarbons, which could provide insights into the metabolic pathways of (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Reaction Mechanisms and Intermediates

Studies like (Percino & Chapela, 2000) have identified unexpected intermediates in chemical reactions, which can inform the understanding of reaction mechanisms involving (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Chemical Transformations

The work of (Sun et al., 2008) on the chemoselective etherification of benzyl alcohols is relevant to understanding the chemical transformations that (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol might undergo.

Synthesis Methods

Further research, such as that by (Zhe, 2015), investigates the synthesis methods for related compounds, providing potential methods for synthesizing (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Application in Food Science

Research by (Rizzi & Boekley, 1992) has explored the formation of ether-linked phenolic products during the thermal degradation of ferulic acid in the presence of alcohols, which might be relevant to understanding the behavior of (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol under similar conditions.

Spectroscopic Studies

Studies like (Im et al., 1991) using supersonic jet spectroscopy to determine molecular geometries and conformations could provide insights into the physical properties of (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Chiral Chemistry Research

Research into chiral chemistry, as seen in (Mühlthau et al., 2006), explores diastereoselective reactions and could be relevant to understanding the behavior of the chiral centers in (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Analytical Chemistry Applications

The work of (Shabir, 2007) on the development of HPLC methods for assaying compounds like benzyl alcohol could inform the analytical chemistry techniques used for studying (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Pharmacological Studies

Studies like (Lands et al., 1967) on the structural modification of sympathomimetic agents could provide context for understanding the pharmacological implications of structural changes in compounds similar to (R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol.

Safety And Hazards

Ephedrine can be harmful if swallowed and may cause severe skin burns and eye damage. It may also cause an allergic skin reaction and drowsiness or dizziness . It is advised to not breathe dusts or mists, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions in the production of Ephedrine involve the enhancement of microbial biotransformations. This includes the use of both toxic substrate (benzaldehyde) and end-product (Ephedrine, benzyl alcohol) inhibition . The increasing interest in microbial biotransformations provides an interesting example of enhancement through on-line control of a process .

properties

IUPAC Name

4-[(1S,2R)-1-hydroxy-2-(methylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-3-5-9(12)6-4-8/h3-7,10-13H,1-2H3/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGTKPPFSCSMA-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1091557
Record name (+/-)-Hydroxyephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1091557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol

CAS RN

365-26-4
Record name (±)-Hydroxyephedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Hydroxyephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1091557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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